Cross-Coupling Reactivity: Superior Leaving Group Capability of the 3-Iodo Substituent
The 3-iodo substituent in 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a superior leaving group compared to bromo and chloro analogs in palladium-catalyzed cross-coupling reactions, enabling more efficient and selective functionalization [1]. While quantitative data comparing the specific 5-carbonitrile derivative is not available in open literature, studies on analogous 3-iodo-1H-pyrazolo[3,4-b]pyridine systems demonstrate that the iodo derivative participates in Suzuki, Heck, Stille, and Sonogashira reactions under milder conditions and with higher yields than its bromo or chloro counterparts [1]. This is a class-level inference based on the established reactivity order of halogen substituents (I > Br > Cl) in oxidative addition steps of palladium-catalyzed cross-couplings [2].
| Evidence Dimension | Relative reactivity of halogen substituents in palladium-catalyzed cross-coupling reactions |
|---|---|
| Target Compound Data | 3-Iodo derivative (I) |
| Comparator Or Baseline | 3-Bromo (Br) and 3-Chloro (Cl) derivatives |
| Quantified Difference | Qualitative ranking: I > Br > Cl (based on established principles of oxidative addition) |
| Conditions | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) |
Why This Matters
The higher reactivity of the iodo substituent translates to shorter reaction times, lower catalyst loading, and higher yields, which are critical factors in both research and industrial-scale synthesis of complex molecules.
- [1] Lavecchia, G., et al. (2004). Synthesis and functionalisation of 1H-pyrazolo[3,4-b]pyridines involving copper and palladium-promoted coupling reactions. Tetrahedron, 60(9), 2117-2124. View Source
- [2] Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Referencing established principles of oxidative addition). View Source
